molecular formula C20H20BrN3O2 B5821577 2-({(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene}amino)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

2-({(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene}amino)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

Cat. No.: B5821577
M. Wt: 414.3 g/mol
InChI Key: IVBZAGPXOHXALC-LSFURLLWSA-N
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Description

The compound 2-({(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene}amino)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated aromatic ring, a dimethylamino group, and a cyclopropane-fused isoindole core. Its intricate structure suggests potential utility in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene}amino)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione typically involves multi-step organic reactions. One common approach is the condensation of 3-bromo-4-(dimethylamino)benzaldehyde with an appropriate amine, followed by cyclization to form the isoindole core. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process would be streamlined to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-({(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene}amino)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated version of the original molecule .

Scientific Research Applications

2-({(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene}amino)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione:

Mechanism of Action

The mechanism by which 2-({(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene}amino)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione exerts its effects is not fully understood. its structure suggests that it may interact with molecular targets such as enzymes or receptors. The bromine atom and dimethylamino group could facilitate binding to specific sites, while the isoindole core might provide stability and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene}amino)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione lies in its complex structure, which combines multiple functional groups and a fused ring system. This complexity provides a range of potential interactions and applications that simpler compounds may not offer .

Properties

IUPAC Name

4-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2/c1-23(2)16-6-3-10(7-15(16)21)9-22-24-19(25)17-11-4-5-12(14-8-13(11)14)18(17)20(24)26/h3-7,9,11-14,17-18H,8H2,1-2H3/b22-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBZAGPXOHXALC-LSFURLLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=NN2C(=O)C3C4C=CC(C3C2=O)C5C4C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=N/N2C(=O)C3C4C=CC(C3C2=O)C5C4C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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